(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester
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Overview
Description
(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[32102,4]octane-6-carboxylic Acid Ethyl Ester is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by esterification to introduce the ethyl ester group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions and purification steps is essential to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Methyl Ester: Similar structure but with a methyl ester group instead of an ethyl ester.
(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Propyl Ester: Similar structure but with a propyl ester group.
Uniqueness
The uniqueness of (1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester lies in its specific stereochemistry and the presence of the ethyl ester group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H12O4 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl (1S,2R,4S,5R,6S)-3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-2-11-9(10)4-3-5-7-8(13-7)6(4)12-5/h4-8H,2-3H2,1H3/t4-,5-,6+,7+,8-/m0/s1 |
InChI Key |
CTBFCPLDMFYQOQ-TXXZRHAASA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H]2[C@@H]3[C@H]([C@@H]1O2)O3 |
Canonical SMILES |
CCOC(=O)C1CC2C3C(C1O2)O3 |
Origin of Product |
United States |
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